3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 2,5-dimethoxyphenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring through formylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has a similar 2,5-dimethoxyphenyl group but differs in the presence of an acrylonitrile group instead of a pyrazole ring.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains a pyrrole ring instead of a pyrazole ring
Biological Activity
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₂H₁₂N₂O₃
- CAS Number: 879996-64-2
- MDL Number: MFCD10692902
- Structural Representation: The compound features a pyrazole ring substituted with a dimethoxyphenyl group and an aldehyde functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the mitochondrial pathway and increase reactive oxygen species (ROS) levels, leading to cell death .
- Case Study: In vitro studies demonstrated that related pyrazole derivatives showed IC50 values as low as 5.55 µM against HCT-116 cells, indicating strong anticancer activity .
Antimicrobial Activity
Pyrazole compounds have also been investigated for their antimicrobial properties. The biological activity often correlates with structural features such as the presence of electron-donating groups.
- Mechanism of Action: These compounds may disrupt microbial cell membranes or inhibit key enzymatic pathways.
- Research Findings: Various studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains, though specific data on this compound remains limited .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by the substituents on the aromatic rings:
Substituent Type | Effect on Activity |
---|---|
Electron-donating groups | Generally enhance activity |
Electron-withdrawing groups | May reduce activity |
Position of substitution | Critical for maintaining potency |
Research shows that modifications at the 3-position of the phenyl ring can significantly affect the compound's efficacy against cancer cells and microbes .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes.
- Aldehyde Introduction: The final step usually involves formylation using reagents like Vilsmeier-Haack or similar methodologies.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULXXFRRNKBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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